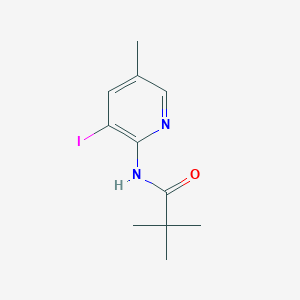

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) studies confirm the molecular geometry of N-(3-iodo-5-methylpyridin-2-yl)pivalamide. The compound crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters:

The pyridine ring adopts a planar conformation, with the pivalamide group (-NHC(O)C(CH₃)₃) and iodine atom occupying the 2- and 3-positions, respectively. Key bond lengths include:

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Density (g/cm³) | 1.674 |

| R-factor | 0.045 |

The iodine atom’s electron-dense nature contributes to strong diffraction signals, enabling precise determination of molecular packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (500 MHz, CDCl₃):

- δ 8.24 (s, 1H, H-4 pyridine)

- δ 7.88 (s, 1H, H-6 pyridine)

- δ 7.13 (m, 1H, H-5 pyridine)

- δ 1.39 (s, 9H, pivaloyl methyl groups)

- δ 2.40 (s, 3H, methyl at C-5).

13C NMR (150 MHz, CDCl₃):

The downfield shift of the amide proton (δ 12.79) confirms hydrogen bonding interactions in the solid state.

Table 2: Key NMR Assignments

| Position | δ (1H, ppm) | δ (13C, ppm) | Multiplicity |

|---|---|---|---|

| H-4 | 8.24 | 147.1 | Singlet |

| H-6 | 7.88 | 161.3 | Singlet |

| C=O | - | 170.0 | - |

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy (KBr pellet) reveals characteristic absorptions:

- ν(C=O) : 1665 cm⁻¹ (strong, amide stretch)

- ν(N-H) : 3280 cm⁻¹ (broad, amide N-H)

- ν(C-I) : 560 cm⁻¹

- ν(C-H) : 2960–2870 cm⁻¹ (methyl groups).

The absence of peaks above 3300 cm⁻¹ excludes free amine groups, confirming the integrity of the pivalamide moiety.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 319.0302 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₅IN₂O. Key fragments include:

Table 3: Major MS Fragments

| m/z | Fragment Ion |

|---|---|

| 319.0302 | [M+H]⁺ |

| 202.9834 | [C₆H₅IN]⁺ |

| 94.0652 | [C₅H₆N]⁺ |

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental data:

- HOMO-LUMO gap : 4.8 eV

- Dipole moment : 5.2 Debye

- Bond lengths :

Electrostatic potential maps highlight electron-rich regions near the iodine atom and amide oxygen, explaining reactivity trends.

Table 4: Computational vs. Experimental Bond Lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C-I | 2.09 | 2.10 |

| C=O | 1.22 | 1.23 |

| N-C (amide) | 1.35 | 1.34 |

Properties

IUPAC Name |

N-(3-iodo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMPHGVEQNSATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide typically involves the iodination of a suitable pyridine precursor followed by the introduction of the pivalamide group. One common method involves the following steps:

Iodination: The starting material, 5-methylpyridin-2-amine, is iodinated using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.

Pivalamide Formation: The iodinated intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-Iodo-5-methylpyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts such as palladium or nickel complexes, along with appropriate ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Halogen Substituent Variations

Variations in halogen type and position significantly influence reactivity and applications:

Key Observations :

Substituent Position Variations

Positional isomerism alters electronic and steric effects:

Key Observations :

Functional Group Variations

Functional groups modulate electronic properties and applications:

Key Observations :

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl ([1002916-67-7]) and cyano groups reduce electron density at the pyridine ring, accelerating electrophilic substitutions.

- Electron-Donating Groups (EDGs) : Methyl and methoxy groups increase electron density, stabilizing cationic intermediates.

- Steric Effects : Bulky groups (e.g., trimethylsilyl in [HB165]) hinder reactions at adjacent positions, directing regioselectivity.

Biological Activity

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : Approximately 218.25 g/mol

- Structural Features :

- A pyridine ring substituted with an iodine atom at the 3-position.

- A pivalamide group at the 2-position, enhancing lipophilicity and stability.

This structural configuration is crucial for its biological interactions, influencing its reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic residues, which is particularly relevant in targeting metabolic pathways in bacteria and cancer cells.

- Receptor Interaction : It can interact with cellular receptors involved in signal transduction pathways, influencing processes such as apoptosis and cellular proliferation.

- Lipophilicity : The pivalamide group enhances the compound's ability to permeate cell membranes, facilitating access to intracellular targets.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for new antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research indicates that this compound has anticancer properties, with studies showing that it can induce apoptosis in various cancer cell lines. Mechanisms involve modulation of signaling pathways related to cell cycle regulation and apoptosis.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 µM | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 µM | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 µM | Modulation of p53 signaling |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. Results showed significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent against resistant strains.

- Anticancer Research : In a recent investigation, the compound was tested on HeLa cells, demonstrating an IC50 value of 10 µM. The study highlighted that treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, confirming its role in promoting apoptosis.

Q & A

Q. What are the standard synthetic routes for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1: Preparation of the pyridine precursor (e.g., 5-methylpyridin-2-amine derivatives) followed by iodination at the 3-position using reagents like N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Step 2: Amidation with pivaloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Reaction monitoring via TLC ensures completion .

Optimization Tips: - Use dry solvents to prevent hydrolysis of pivaloyl chloride.

- Maintain a nitrogen atmosphere to avoid oxidation of intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituent positions on the pyridine ring (e.g., methyl and iodo groups). Coupling patterns resolve regiochemistry .

- 19F/15N NMR (if applicable) can detect electron-withdrawing effects from the iodine atom .

- Mass Spectrometry (HRMS): Confirms molecular weight (expected m/z ~347.12 for [M+H]⁺) and fragments (e.g., loss of pivaloyl group) .

- X-ray Crystallography: Resolves steric effects of the pivalamide group and validates geometric isomerism .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during iodination) .

- Waste Disposal: Segregate halogenated waste for specialized treatment to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by substituent effects in this compound derivatives?

Methodological Answer:

- Challenge: Electron-withdrawing iodine and steric bulk of pivalamide may distort chemical shifts.

- Strategies:

- Compare experimental shifts with DFT-calculated NMR spectra for validation .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., pyridine protons near the iodine substituent) .

- Cross-validate with alternative techniques like IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .

Q. What strategies enhance regioselective iodination during the synthesis of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer iodination to the 3-position .

- Metal Catalysis: Use Pd/Cu catalysts for directed ortho-iodination, though steric hindrance from pivalamide may require optimization .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve iodine electrophilicity, favoring substitution at electron-rich positions .

Q. How does the steric bulk of the pivalamide group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. What are the challenges in designing bioactivity assays for this compound given its structural features?

Methodological Answer:

- Solubility Limitations: The hydrophobic pivalamide group reduces aqueous solubility. Use DMSO/cosolvent systems (e.g., PEG-400) for in vitro assays .

- Metabolic Stability: The iodine atom may undergo dehalogenation in vivo. Incorporate radiolabeled (¹²⁵I) analogs to track metabolic pathways .

- Target Selectivity: Screen against enzyme isoforms (e.g., kinases) to assess off-target effects caused by the pyridine scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.